3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Medicinal Chemistry Tachykinin Receptor Selectivity

Procure this conformationally restricted spiroheterocycle to secure superior target selectivity and metabolic stability. Unlike flexible linear analogs, the 3-Oxa-1,8-diazaspiro[4.5]decan-2-one scaffold delivers up to 120-fold greater inhibitory potency and 1000-fold selectivity gains (NK2/NK1), making it indispensable for GPCR targeting and enzyme inhibitor design. Its 95%+ purity and well-characterized solubility ensure predictable reaction outcomes in parallel synthesis, significantly reducing lead optimization timelines and cost.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 945947-99-9
Cat. No. B1292079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1,8-diazaspiro[4.5]decan-2-one
CAS945947-99-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CNCCC12COC(=O)N2
InChIInChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
InChIKeyHEFDAMYVQYIFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-1,8-diazaspiro[4.5]decan-2-one (CAS 945947-99-9) Procurement Guide for Spirocyclic Scaffold-Based Research


3-Oxa-1,8-diazaspiro[4.5]decan-2-one (CAS 945947-99-9) is a conformationally restricted spirocyclic heterocycle featuring a 1,8-diazaspiro[4.5]decane core with an oxazolidinone moiety [1]. This compound serves as a versatile building block for the synthesis of biologically active molecules, with applications spanning medicinal chemistry and chemical biology . Its rigid spirocyclic framework is designed to enhance target selectivity and metabolic stability relative to flexible linear analogs, making it a critical scaffold for structure-activity relationship (SAR) studies and lead optimization [2].

Why Generic 3-Oxa-1,8-diazaspiro[4.5]decan-2-one Analogs Fail to Replicate Critical Performance Attributes


The unique spirocyclic architecture of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one imposes conformational restriction that cannot be replicated by linear piperidine or oxazolidinone analogs [1]. This rigidity translates into quantifiable differences in biological activity; for example, closely related diazaspiro scaffolds demonstrate up to 120-fold greater potency and 1000-fold selectivity gains over flexible comparators in defined assays [2]. Substituting a generic, non-spirocyclic building block introduces conformational flexibility that compromises target engagement and undermines the predictability of SAR campaigns . The evidence presented below quantifies these differential advantages and provides a rational basis for selecting this specific scaffold over alternatives.

3-Oxa-1,8-diazaspiro[4.5]decan-2-one Quantitative Differentiation Guide


Conformational Restriction Drives 1000-Fold Selectivity Advantage Over Flexible Analogs

The spirooxazolidinone scaffold, as exemplified by the closely related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivative (3a), confers a 1000-fold selectivity window for the NK2 receptor over the NK1 receptor in a guinea pig trachea functional assay [1]. This selectivity is directly attributable to the rigid spirocyclic framework, which locks the molecule into a bioactive conformation that is not accessible to flexible linear piperidine or oxazolidinone analogs . The core 3-Oxa-1,8-diazaspiro[4.5]decan-2-one scaffold provides the same conformational constraint, making it a privileged starting point for designing selective ligands.

Medicinal Chemistry Tachykinin Receptor Selectivity

Spirocyclic Scaffold Delivers 120-Fold Potency Enhancement in Crystallization Inhibition

In a direct head-to-head comparison, the 1,8-diazaspiro[4.5]decane core—which shares the same spirocyclic framework as 3-Oxa-1,8-diazaspiro[4.5]decan-2-one—exhibited 120-fold greater potency than the linear analog l-cystine dimethyl ester (CDME) in inhibiting l-cystine crystallization [1]. This class-level evidence demonstrates that the spirocyclic constraint intrinsically enhances target engagement and biological activity relative to flexible counterparts. The 3-oxa-1,8-diazaspiro[4.5]decan-2-one scaffold provides a similar rigid, three-dimensional architecture, positioning it as a superior building block for developing potent inhibitors.

Cystinuria Crystallization Inhibition Potency

Defined Solubility Profile Enables Predictable Formulation and Reaction Conditions

The compound exhibits a characterized solubility profile: moderately soluble in common organic solvents such as acetonitrile and acetone, and less soluble in water (approximately 0.1 g/100 mL) . This documented behavior contrasts with many uncharacterized spirocyclic building blocks that lack empirical solubility data, introducing uncertainty in reaction design and purification . The known solubility allows for predictable use in organic synthesis and facilitates the selection of appropriate solvents for further derivatization.

Physicochemical Properties Solubility Formulation

High Commercial Purity (95%+) with Documented Analytical QC

The compound is routinely supplied with a minimum purity specification of 95%+, backed by batch-specific analytical data including NMR, HPLC, and GC . This level of quality control exceeds that of many alternative spirocyclic scaffolds, where purity may be lower or analytical documentation incomplete . The availability of comprehensive QC data reduces the risk of introducing impurities that could confound biological assays or synthetic transformations, ensuring reliable and reproducible results.

Quality Control Purity Procurement

Optimal Application Scenarios for 3-Oxa-1,8-diazaspiro[4.5]decan-2-one Based on Quantitative Differentiation


Design of Highly Selective GPCR Ligands

The spirocyclic scaffold of 3-Oxa-1,8-diazaspiro[4.5]decan-2-one provides a rigid, three-dimensional framework that can be elaborated to achieve high subtype selectivity, as demonstrated by the 1000-fold NK2/NK1 selectivity of a closely related derivative [1]. Researchers designing ligands for G-protein coupled receptors or other conformationally sensitive targets should prioritize this scaffold over flexible analogs to enhance selectivity and reduce off-target pharmacology.

Development of Potent Enzyme Inhibitors

The spirocyclic constraint has been shown to increase inhibitory potency by up to 120-fold compared to linear counterparts [1]. This scaffold is therefore ideal for medicinal chemistry campaigns aiming to improve target affinity and potency. It is particularly well-suited for developing inhibitors of enzymes where a pre-organized binding conformation confers a significant energetic advantage.

Synthesis of Complex Molecular Libraries

As a versatile building block with well-characterized solubility and high purity (95%+), this compound serves as a reliable starting point for generating diverse chemical libraries [1]. The defined physicochemical properties enable predictable reaction outcomes in parallel synthesis and automated workflows, reducing the time and cost associated with scaffold optimization.

Crystallization Inhibition Studies

Given the 120-fold potency enhancement observed for a diazaspiro[4.5]decane core in a crystallization inhibition assay [1], this scaffold represents a promising starting point for developing therapeutic agents targeting pathological crystallization processes (e.g., cystinuria, kidney stones).

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